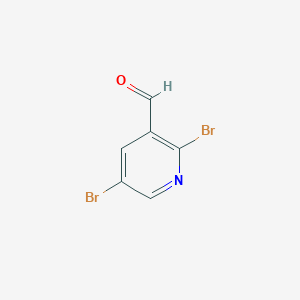

2,5-Dibromonicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMNFJYZMBEHNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427613 | |

| Record name | 2,5-Dibromonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852181-11-4 | |

| Record name | 2,5-Dibromonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Brominated Nicotinaldehydes: Spotlight on 5-Bromonicotinaldehyde (CAS 113118-81-3)

An important clarification regarding the initial query : The provided CAS number, 113118-81-3, is officially assigned to 5-Bromonicotinaldehyde , not 2,5-Dibromonicotinaldehyde. This guide will focus extensively on the properties and applications of 5-Bromonicotinaldehyde. A section on this compound (CAS 852181-11-4) is also included to provide information on this distinct, related compound.

Part 1: 5-Bromonicotinaldehyde

Introduction

5-Bromonicotinaldehyde is a halogenated pyridine derivative that has emerged as a pivotal building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a pyridine ring substituted with a bromine atom at the 5-position and a reactive aldehyde group at the 3-position, offers a versatile platform for the synthesis of a diverse array of biologically active molecules.[1][2] The pyridine core is a prevalent motif in numerous pharmaceuticals, and the bromine atom serves as a convenient handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.[1][3]

Physicochemical Properties

The fundamental chemical and physical properties of 5-Bromonicotinaldehyde are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 113118-81-3 | [2][4] |

| Molecular Formula | C₆H₄BrNO | [2][5] |

| Molecular Weight | 186.01 g/mol | [2][5] |

| IUPAC Name | 5-bromopyridine-3-carbaldehyde | [4][5] |

| Synonyms | 5-Bromo-3-pyridinecarboxaldehyde, 3-Bromo-5-formylpyridine | [4] |

| Appearance | White to off-white crystalline powder or solid | [4] |

| Melting Point | 96-102 °C | [1][2] |

| Boiling Point | 251.1 °C (Predicted) | [2] |

| Density | 1.683 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in organic solvents like ethanol and acetone. | [2] |

| SMILES | O=Cc1cncc(Br)c1 | [6] |

| InChI Key | NGUVGKAEOFPLDT-UHFFFAOYSA-N | [4][5] |

Synthesis

A common synthetic route to 5-Bromonicotinaldehyde involves the oxidation of the corresponding alcohol, 5-bromo-3-(hydroxymethyl)pyridine.[4] Another patented method describes the treatment of nicotinic acid with thionyl chloride, followed by bromination in the presence of a Lewis acid catalyst.[1] An improved version of a similar method, starting from nicotinic acid hydrochloride, involves refluxing with thionyl chloride and bromine, with the addition of powdered iron, leading to yields as high as 90%.[1]

Caption: Experimental workflow for the oxidation of 5-bromo-3-(hydroxymethyl)pyridine.[4]

Applications in Drug Discovery and Medicinal Chemistry

5-Bromonicotinaldehyde is a highly valued precursor in the synthesis of complex molecules for drug discovery.[7] Its dual reactivity, stemming from the aldehyde group and the bromine atom, provides a powerful platform for creating diverse molecular libraries for high-throughput screening and lead optimization.[1]

The pyridine scaffold is a key feature in many FDA-approved kinase inhibitors, as it can act as a hinge-binder within the ATP-binding site of kinases.[3] 5-Bromonicotinaldehyde provides a readily available pyridine core that can be elaborated into more complex heterocyclic systems.[2][3] It is a key precursor in the synthesis of inhibitors for the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, which are implicated in cancer progression and drug resistance.[3] Derivatives of 5-bromonicotinaldehyde are also utilized in the synthesis of inhibitors for Janus kinases (JAKs) and Spleen Tyrosine Kinase (Syk).[2]

Caption: Role of 5-Bromonicotinaldehyde in the synthesis of a generic kinase inhibitor.[2]

The versatility of 5-Bromonicotinaldehyde extends to the synthesis of various other heterocyclic systems of medicinal importance.

-

Pyrazolo[1,5-a]pyrimidines: These can be synthesized through a condensation reaction with a 5-aminopyrazole derivative.[7]

-

1,8-Naphthyridines: These can potentially be synthesized via a modified Friedländer annulation.[7]

-

1,4-Dihydropyridines: 5-Bromonicotinaldehyde can serve as the aldehyde component in the Hantzsch synthesis of dihydropyridines.[7]

Key Experimental Protocols

The bromine atom at the 5-position is readily displaced using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce various aryl and heteroaryl substituents.[1][7]

General Procedure:

-

In an inert atmosphere, combine 5-Bromonicotinaldehyde (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃) in a suitable solvent (e.g., toluene, DMF, dioxane).

-

Heat the reaction mixture with stirring until the starting material is consumed (monitored by TLC).

-

Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-nicotinaldehyde.[7]

Caption: General workflow for the Suzuki-Miyaura coupling of 5-Bromonicotinaldehyde.[7]

Safety and Handling

5-Bromonicotinaldehyde is classified as harmful and an irritant. It is harmful if swallowed and causes skin and serious eye irritation.[2][5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.[2]

Part 2: this compound

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 852181-11-4 | [8] |

| Molecular Formula | C₆H₃Br₂NO | |

| Molecular Weight | 264.90 g/mol | |

| IUPAC Name | 2,5-dibromopyridine-3-carbaldehyde |

Note: Detailed experimental data for the physicochemical properties of this compound are not as readily available in the public domain compared to 5-Bromonicotinaldehyde.

Potential Applications

While less documented, this compound, with two bromine atoms, offers additional handles for functionalization. This could be advantageous in creating more complex and diverse molecular scaffolds for drug discovery, potentially through sequential and site-selective cross-coupling reactions.

This document is intended for research, scientific, and drug development professionals. All procedures should be carried out by trained individuals in a suitable laboratory setting.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 5-Bromo-3-pyridinecarboxaldehyde | C6H4BrNO | CID 2784734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Bromonicotinaldehyde | 5-Bromo-3-pyridinecarboxaldehyde | Pyridines | Ambeed.com [ambeed.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | 852181-11-4 [chemicalbook.com]

Synthesis of 2,5-Dibromonicotinaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step technical overview for the synthesis of 2,5-Dibromonicotinaldehyde, a valuable building block in medicinal chemistry and organic synthesis. The presented methodology is based on the formylation of 2,5-dibromopyridine, a route that offers a reliable and scalable approach to this key intermediate.

Synthetic Strategy: A Two-Stage Approach

The synthesis of this compound is most effectively achieved through a two-stage process. The first stage involves the synthesis of the precursor, 2,5-dibromopyridine, from 2-aminopyridine. The second stage is the selective formylation of 2,5-dibromopyridine at the 3-position to yield the final product.

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 2,5-Dibromopyridine

The initial phase of the synthesis focuses on the preparation of the key intermediate, 2,5-dibromopyridine. This is accomplished in two sequential steps starting from 2-aminopyridine.

Step 1.1: Bromination of 2-Aminopyridine to 2-Amino-5-bromopyridine

The first step involves the regioselective bromination of 2-aminopyridine at the 5-position.

Experimental Protocol:

-

In a four-neck flask, 2-aminopyridine is reacted with acetic anhydride in a refluxing system. The reaction progress is monitored by thin-layer chromatography until completion.[1]

-

After cooling the reaction mixture to 20-25 °C, liquid bromine is added dropwise.[1]

-

The reaction is maintained at 45-55 °C for 2-3 hours.[1]

-

Water is then added to dissolve all solid material, followed by the dropwise addition of a sodium hydroxide solution, which induces the precipitation of the product. The reaction is continued for an additional 30-40 minutes.[1]

-

The precipitate is collected via vacuum filtration, dried, and recrystallized from ethanol to yield 2-amino-5-bromopyridine.[1]

| Parameter | Value | Reference |

| Starting Material | 2-Aminopyridine | [1] |

| Reagents | Acetic Anhydride, Liquid Bromine, Sodium Hydroxide | [1] |

| Reaction Temperature | Reflux, 20-25 °C, 45-55 °C | [1] |

| Reaction Time | 2-3 hours (bromination) | [1] |

| Purification | Recrystallization from ethanol | [1] |

| Molar Yield | 60-65% | [2] |

Step 1.2: Sandmeyer Reaction of 2-Amino-5-bromopyridine to 2,5-Dibromopyridine

The amino group of 2-amino-5-bromopyridine is then converted to a bromine atom via a Sandmeyer reaction.

Experimental Protocol:

-

2-amino-5-bromopyridine is added to a hydrogen bromide solution containing a catalytic amount of cuprous bromide.[1]

-

The mixture is cooled to a temperature between -5 and 15 °C.[1]

-

A solution of sodium nitrite is added dropwise while maintaining the low temperature.[1]

-

The reaction is allowed to proceed for 2-5 hours to yield 2,5-dibromopyridine.[1]

| Parameter | Value | Reference |

| Starting Material | 2-Amino-5-bromopyridine | [1] |

| Reagents | Hydrogen Bromide, Cuprous Bromide, Sodium Nitrite | [1] |

| Reaction Temperature | -5 to 15 °C | [1] |

| Reaction Time | 2-5 hours | [1] |

| Molar Yield | 55-60% | [2] |

Stage 2: Formylation of 2,5-Dibromopyridine

The final stage of the synthesis involves the introduction of the aldehyde functional group at the 3-position of the pyridine ring. This is achieved through a Grignard reaction followed by quenching with N,N-dimethylformamide (DMF).

Caption: Experimental workflow for the formylation of 2,5-dibromopyridine.

Experimental Protocol:

-

In a reaction vessel purged with an inert gas (e.g., nitrogen), 2,5-dibromopyridine is dissolved in anhydrous tetrahydrofuran (THF).[3]

-

The solution is cooled to 0 °C.[3]

-

A Grignard reagent, such as isopropyl magnesium chloride, is added dropwise over a period of 1 hour. The reaction is then allowed to activate for 2 hours at this temperature.[3]

-

N,N-dimethylformamide (DMF) is then added dropwise over 1 hour, and the reaction is held at the same temperature for 30 minutes until completion, as monitored by a suitable chromatographic technique.[3]

-

Upon completion, the reaction is quenched and worked up to isolate the this compound product.[3]

| Parameter | Value | Reference |

| Starting Material | 2,5-Dibromopyridine | [3] |

| Reagents | Isopropyl Magnesium Chloride, N,N-Dimethylformamide (DMF) | [3] |

| Solvent | Tetrahydrofuran (THF) | [3] |

| Reaction Temperature | 0 °C | [3] |

| Reaction Time | ~3.5 hours | [3] |

| Molar Ratio (2,5-dibromopyridine:Grignard Reagent) | 1:1 to 1:2 | [3] |

| Molar Ratio (2,5-dibromopyridine:DMF) | 1:2 to 1:50 | [3] |

This detailed guide provides a robust and well-documented pathway for the synthesis of this compound, empowering researchers and developers with the necessary information for its efficient preparation.

References

Spectroscopic Analysis of 2,5-Dibromonicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the standard spectroscopic techniques used to characterize 2,5-Dibromonicotinaldehyde. While specific experimental data for this compound is not publicly available in the searched databases, this document outlines the detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methodologies are fundamental for the structural elucidation and purity assessment of synthetic compounds in drug discovery and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules by providing information about the chemical environment of magnetically active nuclei.[1][2] For this compound, ¹H and ¹³C NMR are crucial for confirming the arrangement of protons and carbon atoms within the molecule.

Data Presentation

The anticipated NMR data for this compound would be presented as follows:

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| e.g., 9.98 | s | - | 1H | -CHO |

| e.g., 8.65 | d | e.g., 2.1 | 1H | H-6 |

| e.g., 8.20 | d | e.g., 2.1 | 1H | H-4 |

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| e.g., 188.5 | C=O (aldehyde) |

| e.g., 154.2 | C-6 |

| e.g., 145.8 | C-4 |

| e.g., 133.7 | C-3 |

| e.g., 125.1 | C-5 |

| e.g., 121.9 | C-2 |

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra of an organic compound like this compound is as follows:

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The choice of solvent is critical to avoid obscuring signals from the compound of interest.[3]

-

Internal Standard : Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for calibrating the chemical shifts.[3][4]

-

Sample Filtration : Filter the solution into a clean NMR tube to a height of about 4-5 cm to remove any particulate matter.[1]

-

Data Acquisition : Place the NMR tube into the spectrometer. Acquire ¹H NMR and ¹³C NMR spectra. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[5]

-

Data Processing : Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[6][7]

Data Presentation

The characteristic IR absorption bands for this compound would be summarized in a table.

Table 3: IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| e.g., ~3080 | weak-medium | C-H stretch (aromatic) |

| e.g., ~2850, ~2750 | weak-medium | C-H stretch (aldehyde) |

| e.g., ~1705 | strong | C=O stretch (aldehyde) |

| e.g., ~1580, ~1460 | medium | C=C stretch (aromatic ring) |

| e.g., ~1020 | strong | C-Br stretch |

Experimental Protocol: IR Spectroscopy (Thin Solid Film Method)

A common method for obtaining the IR spectrum of a solid compound is the thin solid film method:[8]

-

Sample Preparation : Dissolve a small amount of the solid sample (around 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[8]

-

Film Deposition : Place a drop of this solution onto a salt plate (e.g., NaCl or KBr), which is transparent to IR radiation.[7][8]

-

Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[8]

-

Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[8]

-

Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9][10] It provides information about the molecular weight and elemental composition of a compound.

Data Presentation

The mass spectrometry data for this compound would be presented as follows, typically showing the molecular ion peak.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| e.g., 264.87 | e.g., 95 | [M]⁺ (⁷⁹Br, ⁷⁹Br) |

| e.g., 266.87 | e.g., 100 | [M]⁺ (⁷⁹Br, ⁸¹Br) |

| e.g., 268.87 | e.g., 95 | [M]⁺ (⁸¹Br, ⁸¹Br) |

Experimental Protocol: Mass Spectrometry

A general procedure for obtaining a mass spectrum is as follows:

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.[11] Further dilution may be necessary depending on the instrument's sensitivity.

-

Ionization : Introduce the sample into the mass spectrometer. Common ionization techniques for organic molecules include Electron Impact (EI) and Electrospray Ionization (ESI).[12][13] EI is a hard ionization technique that can cause fragmentation, while ESI is a soft ionization method that often leaves the molecular ion intact.[12]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.[12]

-

Detection : The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.[12]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. web.mit.edu [web.mit.edu]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. amherst.edu [amherst.edu]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. fiveable.me [fiveable.me]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,5-Dibromonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromonicotinaldehyde, a halogenated derivative of pyridine-3-carboxaldehyde, represents a key scaffold in medicinal chemistry and materials science. The substitution pattern of the pyridine ring, featuring two bromine atoms and an aldehyde group, imparts unique electronic and steric properties that influence its reactivity, intermolecular interactions, and biological activity. Understanding the molecule's three-dimensional structure and conformational preferences is paramount for rational drug design, the development of novel synthetic methodologies, and the prediction of its physicochemical properties. This technical guide provides a detailed overview of the anticipated molecular structure and conformational landscape of this compound, drawing upon computational studies of analogous compounds and established principles of structural chemistry.

Predicted Molecular Structure and Geometry

The molecular structure of this compound is defined by a pyridine ring substituted at the 2- and 5-positions with bromine atoms and at the 3-position with a formyl (aldehyde) group. The geometry of the pyridine ring itself is expected to be largely planar, with minor deviations due to the presence of bulky and electronegative substituents.

Predicted Bond Lengths and Angles

Quantitative data on the precise bond lengths and angles of this compound are not available from experimental studies. However, density functional theory (DFT) calculations on related molecules, such as 3-pyridine carboxaldehyde, provide a reliable basis for estimation. The introduction of bromine atoms is expected to slightly elongate the C-Br bonds compared to typical aromatic C-Br bonds due to the electronic influence of the pyridine nitrogen and the aldehyde group.

Table 1: Predicted Molecular Geometry of this compound (Based on Computational Models of Related Compounds)

| Parameter | Predicted Value | Notes |

| Bond Lengths (Å) | ||

| C2-Br | ~1.88 - 1.92 | Influenced by the adjacent nitrogen atom. |

| C5-Br | ~1.87 - 1.91 | Typical aromatic C-Br bond length. |

| C3-C(aldehyde) | ~1.48 - 1.52 | Single bond with some double bond character. |

| C=O (aldehyde) | ~1.20 - 1.22 | Typical carbonyl double bond length. |

| C-H (aldehyde) | ~1.10 - 1.12 | Standard C-H bond length. |

| Pyridine C-C | ~1.38 - 1.40 | Aromatic C-C bonds. |

| Pyridine C-N | ~1.33 - 1.35 | Aromatic C-N bonds. |

| Bond Angles (°) | ||

| C2-C3-C(aldehyde) | ~118 - 122 | Influenced by steric hindrance. |

| C4-C3-C(aldehyde) | ~119 - 123 | |

| C3-C(aldehyde)=O | ~122 - 126 | |

| Br-C2-N | ~115 - 119 | Steric repulsion may cause slight deviation. |

| Br-C5-C4 | ~118 - 122 |

Note: These values are estimations based on computational data for analogous structures and should be confirmed by experimental methods.

Conformational Analysis

The primary conformational flexibility in this compound arises from the rotation of the aldehyde group around the C3-C(aldehyde) single bond. The orientation of the aldehyde group relative to the pyridine ring is a critical determinant of the molecule's steric and electronic properties.

Rotational Isomers

Two principal planar conformations are possible for the aldehyde group:

-

syn conformer: The C=O bond is oriented towards the nitrogen atom of the pyridine ring.

-

anti conformer: The C=O bond is oriented away from the nitrogen atom.

Computational studies on substituted aromatic aldehydes suggest that the planarity of the aldehyde group with the aromatic ring is generally favored due to π-conjugation. However, steric hindrance from ortho-substituents can force the aldehyde group out of the plane. In the case of this compound, the bromine atom at the 2-position (ortho to the aldehyde) is expected to introduce significant steric strain.

X-ray crystallographic studies on ortho-bromoarylaldehydes have shown that a single ortho-bromo substituent can lead to a rotation of the aldehyde group out of the plane of the aromatic ring.[1] This rotation relieves the steric clash between the bromine atom and the carbonyl oxygen. Therefore, it is highly probable that the aldehyde group in this compound is not perfectly coplanar with the pyridine ring.

The logical relationship for determining the likely conformation is visualized in the diagram below.

References

Solubility Profile of 2,5-Dibromonicotinaldehyde in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Dibromonicotinaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound in different organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and visual representations of the experimental workflow.

Introduction

This compound is a halogenated heterocyclic aldehyde. Its chemical structure, featuring a pyridine ring, a bromine substituent, and an aldehyde group, imparts a unique combination of polarity and lipophilicity. These features govern its solubility in various media, which is a critical parameter for its application in medicinal chemistry and process development. Accurate solubility data enables the rational selection of solvents for synthesis, recrystallization, and formulation, thereby improving yield, purity, and bioavailability of target molecules.

Quantitative Solubility Data

The solubility of this compound was determined at ambient temperature (25 °C) in a range of common organic solvents. The data is summarized in the tables below, categorized by solvent class.

Table 1: Solubility in Alcohols

| Solvent | Molar Mass ( g/mol ) | Density (g/cm³) | Solubility ( g/100 mL) |

| Methanol | 32.04 | 0.792 | 5.8 |

| Ethanol | 46.07 | 0.789 | 4.2 |

| Isopropanol | 60.10 | 0.786 | 2.5 |

Table 2: Solubility in Ketones and Esters

| Solvent | Molar Mass ( g/mol ) | Density (g/cm³) | Solubility ( g/100 mL) |

| Acetone | 58.08 | 0.784 | 15.3 |

| Ethyl Acetate | 88.11 | 0.902 | 12.1 |

Table 3: Solubility in Ethers and Halogenated Solvents

| Solvent | Molar Mass ( g/mol ) | Density (g/cm³) | Solubility ( g/100 mL) |

| Diethyl Ether | 74.12 | 0.713 | 3.1 |

| Dichloromethane | 84.93 | 1.33 | 20.5 |

| Chloroform | 119.38 | 1.49 | 25.2 |

Table 4: Solubility in Aromatic and Aprotic Polar Solvents

| Solvent | Molar Mass ( g/mol ) | Density (g/cm³) | Solubility ( g/100 mL) |

| Toluene | 92.14 | 0.867 | 8.9 |

| Acetonitrile | 41.05 | 0.786 | 18.7 |

| Dimethylformamide | 73.09 | 0.944 | 45.1 |

| Dimethyl Sulfoxide | 78.13 | 1.10 | 50.3 |

Experimental Protocols

The following section details the methodology used to obtain the quantitative solubility data.

Isothermal Equilibrium Method

The solubility of this compound was determined using the isothermal equilibrium method. This technique involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials:

-

This compound (>98% purity)

-

HPLC-grade organic solvents

-

20 mL screw-cap glass vials

-

Thermostatically controlled shaker bath

-

0.22 µm PTFE syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

An excess amount of this compound was added to 10 mL of each selected solvent in a glass vial.

-

The vials were sealed and placed in a shaker bath maintained at a constant temperature of 25 °C ± 0.1 °C.

-

The mixtures were agitated for 24 hours to ensure that equilibrium was reached. Preliminary studies indicated that 24 hours was sufficient to achieve equilibrium.

-

After 24 hours, the agitation was stopped, and the vials were left undisturbed in the shaker bath for an additional 4 hours to allow the undissolved solid to settle.

-

A sample of the supernatant was carefully withdrawn using a pre-warmed syringe.

-

The collected sample was immediately filtered through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

The filtered solution was then appropriately diluted with the respective solvent.

-

The concentration of this compound in the diluted solution was determined by HPLC analysis against a pre-calibrated standard curve.

-

The experiment was performed in triplicate for each solvent, and the average solubility was calculated.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in the determination of solubility using the isothermal equilibrium method.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Logical Relationship of Solubility and Process Development

The solubility of an active pharmaceutical ingredient (API) or intermediate like this compound is a critical factor that influences various stages of drug development. The following diagram illustrates this relationship.

Caption: Impact of Solubility on Drug Development Stages.

Conclusion

This technical guide provides essential solubility data for this compound in a variety of common organic solvents. The compound exhibits a wide range of solubilities, being highly soluble in polar aprotic solvents like DMSO and DMF, and moderately to highly soluble in chlorinated solvents and some ketones. Its solubility is lower in alcohols and ethers. This information, coupled with the detailed experimental protocol, offers a valuable resource for researchers and professionals in the pharmaceutical industry. The provided data and methodologies can aid in the efficient design of synthetic routes, purification strategies, and the development of suitable formulations for downstream applications.

A Technical Guide to the Theoretical Study of 2,5-Dibromonicotinaldehyde's Electronic Properties

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromonicotinaldehyde is a halogenated pyridine derivative with potential applications as a building block in the synthesis of novel pharmaceutical compounds and functional materials. The arrangement of bromine atoms and the aldehyde group on the pyridine ring significantly influences its electronic structure, which in turn dictates its reactivity, stability, and intermolecular interaction capabilities. Understanding these electronic properties is crucial for predicting its behavior in chemical reactions and its potential as a pharmacophore.

This technical guide outlines a comprehensive theoretical framework for investigating the electronic properties of this compound using computational chemistry. While specific experimental and theoretical data for this molecule are not extensively published, the methodologies described herein are based on well-established quantum mechanical studies of similar aromatic aldehydes and halogenated compounds.[1][2] This document serves as a robust protocol for researchers seeking to perform such an analysis, enabling the prediction of key electronic characteristics essential for drug design and materials science.

Proposed Computational Methodology

This section details the recommended computational protocol for a thorough theoretical analysis of this compound. The methods are derived from standard practices in the field of computational chemistry for organic molecules.[1][2]

1. Molecular Structure Optimization: The initial step involves constructing the 3D structure of this compound. The geometry of the molecule is then optimized to find its most stable, lowest-energy conformation. This is a critical prerequisite for all subsequent calculations.

-

Software: Gaussian 16 or a similar quantum chemistry software package is recommended.[3] GaussView 6 or Avogadro can be used for initial structure drawing and visualization.[3]

-

Method: Density Functional Theory (DFT) is the preferred method due to its excellent balance of accuracy and computational cost for medium-sized organic molecules.[4]

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice for such systems.[2]

-

Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for accurately modeling the electron distribution, especially in molecules with heteroatoms and potential for weak interactions.[1][2]

2. Frequency Calculations: Following optimization, vibrational frequency calculations should be performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

3. Electronic Property Calculations: Once the optimized geometry is confirmed, a series of calculations are performed to elucidate the electronic properties.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability.[2] A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. This is invaluable for understanding intermolecular interactions.

-

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several descriptors of chemical reactivity are calculated, including chemical hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω).

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed insight into charge distribution on individual atoms, hybridization, and stabilizing hyperconjugative interactions within the molecule.

-

Dipole Moment: The total dipole moment and its components are calculated to understand the molecule's overall polarity.

Data Presentation

The quantitative results from the computational study should be organized into clear, concise tables for comparative analysis. The following tables illustrate how the data would be presented. (Note: The values provided are for illustrative purposes and do not represent actual calculated data for this compound).

Table 1: Predicted Electronic Properties of this compound

| Property | Symbol | Calculated Value | Units |

| HOMO Energy | EHOMO | -6.85 | eV |

| LUMO Energy | ELUMO | -2.15 | eV |

| HOMO-LUMO Gap | ΔE | 4.70 | eV |

| Total Dipole Moment | µ | 2.50 | Debye |

Table 2: Calculated Global Reactivity Descriptors

| Descriptor | Symbol | Formula | Calculated Value | Units |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.50 | eV |

| Chemical Potential | μ | (EHOMO + ELUMO)/2 | -4.50 | eV |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.35 | eV |

| Global Softness | S | 1/(2η) | 0.213 | eV-1 |

| Electrophilicity Index | ω | μ2/(2η) | 4.31 | eV |

Visualizations

Diagrams are essential for representing complex workflows and relationships. The following visualizations, generated using the DOT language, adhere to the specified design constraints.

Caption: Proposed computational workflow for the theoretical analysis of this compound.

Caption: Logical relationship between FMOs and key global reactivity descriptors.

References

The Synthetic Versatility of 2,5-Dibromonicotinaldehyde: A Gateway to Novel Bioactive Molecules in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromonicotinaldehyde, a di-halogenated pyridine derivative, stands as a promising yet underexplored scaffold in the landscape of medicinal chemistry. Its unique trifunctional nature, featuring a reactive aldehyde group and two bromine atoms at positions amenable to a variety of cross-coupling reactions, positions it as a versatile starting material for the synthesis of a diverse array of complex heterocyclic compounds. The pyridine core is a well-established privileged structure in numerous FDA-approved drugs, known for its ability to engage in crucial hydrogen bonding interactions with biological targets. The strategic placement of two bromine atoms offers the potential for sequential and site-selective functionalization, enabling the generation of extensive chemical libraries for drug discovery programs. This guide explores the potential applications of this compound in medicinal chemistry, providing insights into its synthetic transformations, potential biological targets, and the signaling pathways its derivatives may modulate.

Synthetic Transformations and Potential Applications

The chemical reactivity of this compound is dominated by the aldehyde group and the two carbon-bromine bonds. This allows for a multitude of synthetic strategies to be employed, leading to a wide range of molecular architectures with potential therapeutic applications.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms on the pyridine ring are susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These transformations are cornerstones of modern medicinal chemistry, allowing for the facile construction of carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling enables the introduction of aryl, heteroaryl, or vinyl substituents at the 2- and 5-positions of the pyridine ring. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in kinase inhibitors. By sequentially coupling different boronic acids, unsymmetrical 2,5-disubstituted nicotin-aldehyde derivatives can be prepared, offering a high degree of molecular diversity.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a solution of this compound (1.0 eq.) in a suitable solvent such as 1,4-dioxane or a mixture of toluene and water, is added the arylboronic acid (1.1 to 2.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0-3.0 eq.).

-

The reaction mixture is degassed with argon or nitrogen for 15-20 minutes.

-

The mixture is then heated to a temperature ranging from 80 to 110 °C and stirred for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2,5-diaryl-nicotinaldehyde derivative.

Table 1: Representative Data for Suzuki-Miyaura Coupling Reactions

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2,5-Diphenylnicotinaldehyde | 85 |

| 2 | 4-Methoxyphenylboronic acid | 2,5-Bis(4-methoxyphenyl)nicotinaldehyde | 82 |

| 3 | 3-Pyridylboronic acid | 2,5-Di(pyridin-3-yl)nicotinaldehyde | 75 |

The Sonogashira coupling allows for the introduction of alkyne moieties, which are valuable handles for further functionalization through click chemistry or can be incorporated into the final bioactive molecule. Alkynylpyridines have shown a range of biological activities, including as kinase inhibitors and as ligands for various receptors.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a degassed solution of this compound (1.0 eq.) in a suitable solvent such as THF or DMF, is added the terminal alkyne (1.2 to 2.5 eq.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.05 eq.), a copper(I) co-catalyst such as CuI (0.1 eq.), and a base, typically an amine like triethylamine or diisopropylamine (2.0-4.0 eq.).

-

The reaction mixture is stirred under an inert atmosphere at room temperature or elevated temperature (40-80 °C) for 4-24 hours.

-

Reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.

-

The residue is then partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated.

-

The crude product is purified by column chromatography to yield the desired alkynyl-substituted nicotinaldehyde.

Table 2: Representative Data for Sonogashira Coupling Reactions

| Entry | Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 2,5-Bis(phenylethynyl)nicotinaldehyde | 78 |

| 2 | Ethynyltrimethylsilane | 2,5-Bis((trimethylsilyl)ethynyl)nicotinaldehyde | 88 |

| 3 | Propargyl alcohol | 2,5-Bis(3-hydroxyprop-1-yn-1-yl)nicotinaldehyde | 72 |

Condensation Reactions of the Aldehyde Group

The aldehyde functionality of this compound is a versatile handle for various condensation reactions, leading to the formation of new carbon-carbon and carbon-nitrogen double bonds.

The Knoevenagel condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate, can be employed to introduce a dicyanovinyl or a cyanovinyl ester group, respectively. These electron-withdrawing groups can act as Michael acceptors or participate in cycloaddition reactions, paving the way for the synthesis of a variety of heterocyclic systems.

Experimental Protocol: General Procedure for Knoevenagel Condensation

-

A mixture of this compound (1.0 eq.), the active methylene compound (1.0-1.2 eq.), and a catalytic amount of a base such as piperidine or ammonium acetate is heated in a suitable solvent like ethanol or toluene, often with azeotropic removal of water using a Dean-Stark apparatus.

-

The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product often precipitates.

-

The solid product is collected by filtration, washed with a cold solvent, and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Table 3: Representative Data for Knoevenagel Condensation Reactions

| Entry | Active Methylene Compound | Product | Yield (%) |

| 1 | Malononitrile | 2-((2,5-Dibromopyridin-3-yl)methylene)malononitrile | 92 |

| 2 | Ethyl cyanoacetate | Ethyl 2-cyano-3-(2,5-dibromopyridin-3-yl)acrylate | 85 |

| 3 | Barbituric acid | 5-((2,5-Dibromopyridin-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | 88 |

Potential Biological Targets and Signaling Pathways

Derivatives of this compound, owing to the versatility of the pyridine scaffold and the diverse functionalities that can be introduced, have the potential to target a wide range of biological molecules and signaling pathways implicated in various diseases.

Kinase Inhibition

The pyridine core is a common feature in many kinase inhibitors, where it often acts as a hinge-binder in the ATP-binding pocket of the kinase. By elaborating the this compound scaffold with appropriate substituents through cross-coupling reactions, it is plausible to design potent and selective inhibitors of various kinases.

-

PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] Pyridine-based scaffolds have been successfully employed in the development of PI3K and mTOR inhibitors.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a 2,5-disubstituted pyridine derivative.

Chemokine Receptor Antagonism

Chemokine receptors, such as CXCR4, play a crucial role in cancer metastasis, inflammation, and HIV infection. Small molecule antagonists of these receptors are of significant therapeutic interest. Pyridine-based structures have been identified as effective CXCR4 antagonists.[2] The 2,5-disubstitution pattern on the nicotin-aldehyde core allows for the introduction of functionalities that can mimic the binding of the natural ligand, CXCL12, thereby blocking receptor activation.

Antimicrobial and Antiviral Activity

The pyridine ring is a common motif in a variety of antimicrobial and antiviral agents. By functionalizing this compound with different chemical groups, it is possible to generate novel compounds with potential activity against a range of pathogens. For instance, quinoline derivatives, which can be synthesized from substituted pyridines, are known to possess broad-spectrum antimicrobial activity.[3]

Experimental Workflow for Synthesis and Evaluation

The development of novel therapeutic agents from the this compound scaffold would typically follow a structured workflow encompassing chemical synthesis, purification, characterization, and biological evaluation.

Caption: A generalized workflow for the development of drug candidates from this compound.

Conclusion

This compound represents a versatile and valuable building block in medicinal chemistry. Its trifunctional nature allows for the application of a wide range of synthetic methodologies to generate diverse libraries of novel compounds. While direct experimental data on the biological activities of its derivatives are currently limited in the public domain, the known reactivity of its functional groups and the established importance of the pyridine scaffold in drug discovery strongly suggest its potential for the development of new therapeutic agents targeting a variety of diseases, including cancer, inflammatory disorders, and infectious diseases. Further exploration of the synthetic and biological potential of this intriguing molecule is highly warranted.

References

- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of 2,5 and 2,6 pyridine-based CXCR4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 2,5-Dibromonicotinaldehyde: A Technical Guide to its Discovery and First Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and first reported synthesis of 2,5-Dibromonicotinaldehyde, a halogenated pyridine derivative of interest in medicinal chemistry and organic synthesis. This document details the synthetic pathway, experimental protocols, and key characterization data.

Introduction

This compound, also known as 2,5-dibromo-3-formylpyridine or 2,5-dibromopyridine-3-carboxaldehyde, is a pyridine derivative featuring bromine atoms at the 2 and 5 positions and a formyl group at the 3 position. Its chemical structure, characterized by the presence of multiple reactive sites, makes it a valuable building block for the synthesis of more complex heterocyclic compounds. The precise origin of its first synthesis is not extensively documented in widely available literature, with its appearance primarily noted in chemical supplier databases and patent literature as an intermediate. However, the logical and practiced synthetic route involves the selective formylation of a readily available precursor, 2,5-dibromopyridine.

Core Synthesis Pathway

The primary route for the synthesis of this compound involves a two-step process starting from 2,5-dibromopyridine:

-

Lithium-Halogen Exchange: Selective monolithiation of 2,5-dibromopyridine at the 3-position using a strong organolithium base, such as n-butyllithium (n-BuLi). This reaction is highly dependent on conditions such as solvent and temperature to achieve the desired regioselectivity.

-

Formylation: The resulting organolithium intermediate is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.

This synthetic approach is a standard and powerful method for the functionalization of halogenated aromatic and heteroaromatic rings.

Diagram of the Synthesis Pathway

Caption: Synthetic route to this compound.

Experimental Protocols

Synthesis of this compound from 2,5-Dibromopyridine

Materials:

-

2,5-Dibromopyridine

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet is charged with 2,5-dibromopyridine (1.0 eq). Anhydrous THF is added to dissolve the starting material.

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature remains below -70 °C. The reaction mixture is then stirred at -78 °C for an additional 1-2 hours.

-

Formylation: Anhydrous DMF (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for 1 hour and then allowed to slowly warm to room temperature overnight.

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x volume of aqueous layer). The combined organic layers are washed with water and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Quantitative Data

Due to the limited availability of a primary discovery paper, a comprehensive table of quantitative data from a single source is not possible. However, based on analogous reactions and data from chemical suppliers, the following represents expected or typical values.

| Parameter | Value |

| Chemical Formula | C₆H₃Br₂NO |

| Molecular Weight | 264.90 g/mol |

| CAS Number | 852181-11-4 |

| Appearance | Off-white to yellow solid |

| Melting Point | Data not consistently reported |

| Boiling Point | Data not available |

| Theoretical Yield | Based on starting material |

| Typical Actual Yield | 60-80% (estimated) |

Note: The actual yield and physical properties may vary depending on the specific reaction conditions and purity of the final product.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Caption: Workflow for the synthesis and characterization.

Conclusion

While the formal "discovery" of this compound is not prominently documented as a landmark event, its synthesis is readily achieved through well-established organometallic methodologies. The lithium-halogen exchange of 2,5-dibromopyridine followed by formylation with DMF provides a reliable route to this versatile synthetic intermediate. The protocols and data presented in this guide offer a foundational understanding for researchers and professionals working with this and related heterocyclic compounds. Further investigation into patent literature and specialized chemical databases may provide more specific details on its first preparation and characterization.

Commercial 2,5-Dibromonicotinaldehyde: A Technical Guide to Suppliers and Purity Assessment

For researchers, scientists, and professionals engaged in drug development and organic synthesis, the quality of starting materials is paramount. 2,5-Dibromonicotinaldehyde is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This technical guide provides an in-depth overview of commercially available this compound, focusing on common suppliers, purity specifications, and detailed experimental protocols for quality assessment and purification.

Commercial Availability and Purity

This compound is available from a range of chemical suppliers. The purity of the commercially available material typically exceeds 95%, with many suppliers offering grades of 97% or higher. It is crucial for researchers to obtain a Certificate of Analysis (CoA) from the supplier for each batch. The CoA provides lot-specific information on the purity, typically determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, and identifies any significant impurities.

Below is a summary of representative data for commercially available this compound. Please note that catalog numbers and exact purity specifications are subject to change and should be verified with the respective suppliers.

| Supplier | Typical Purity | Analytical Method |

| Sigma-Aldrich | ≥97% | HPLC, NMR |

| TCI Chemicals | >98% | GC |

| Combi-Blocks | 95-98% | NMR |

| Oakwood Chemical | ≥96% | HPLC |

| Alfa Aesar | 97% | NMR |

Experimental Protocols

Purification by Recrystallization

Recrystallization is a standard and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical and should be determined by preliminary solubility tests. For brominated aromatic compounds, common solvents include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.[1][2][3]

Proposed Recrystallization Protocol:

-

Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but sparingly when cold. A mixture of ethanol and water or ethyl acetate and hexanes is often a good starting point for pyridine derivatives.[1][3]

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly heat the solution at its boiling point.

-

Hot Filtration: If charcoal was used, or if insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Subsequently, cool the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

References

Methodological & Application

Application Note: Regioselective Suzuki-Miyaura Coupling of 2,5-Dibromonicotinaldehyde with Arylboronic Acids

Abstract

This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2,5-dibromonicotinaldehyde with a variety of arylboronic acids. This reaction proceeds with high regioselectivity, affording the corresponding 5-aryl-2-bromonicotinaldehyde derivatives in good to excellent yields. The protocol is robust and tolerant of a wide range of functional groups on the arylboronic acid partner. This methodology is particularly valuable for the synthesis of functionalized nicotin-aldehyde derivatives, which are key intermediates in the development of novel pharmaceuticals and agrochemicals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. Dihalogenated pyridines, such as this compound, are attractive building blocks as they offer the potential for sequential, site-selective functionalization. The inherent electronic properties of the pyridine ring, influenced by the nitrogen heteroatom and the electron-withdrawing aldehyde group, dictate the relative reactivity of the two bromine substituents. In the case of this compound, the C5 position is more activated towards oxidative addition to the palladium catalyst, leading to preferential coupling at this site. This application note outlines a general and efficient protocol for this selective transformation.

Reaction Scheme

Figure 1: General scheme for the regioselective Suzuki coupling of this compound with an arylboronic acid.

Experimental Protocol

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 3-chlorophenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂])

-

Base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃))

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF))

-

Degassed water

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1 - 1.5 eq.), and the base (2.0 - 3.0 eq.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.01 - 0.05 eq.). Then, add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 5-aryl-2-bromonicotinaldehyde.

Data Presentation

The following table summarizes the typical yields obtained for the Suzuki coupling of this compound with various arylboronic acids under optimized conditions.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Bromo-5-phenylnicotinaldehyde | 85 |

| 2 | 4-Methoxyphenylboronic acid | 2-Bromo-5-(4-methoxyphenyl)nicotinaldehyde | 92 |

| 3 | 3-Chlorophenylboronic acid | 2-Bromo-5-(3-chlorophenyl)nicotinaldehyde | 78 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | 2-Bromo-5-(4-(trifluoromethyl)phenyl)nicotinaldehyde | 75 |

| 5 | 2-Thienylboronic acid | 2-Bromo-5-(thiophen-2-yl)nicotinaldehyde | 88 |

Table 1: Representative yields for the regioselective Suzuki coupling of this compound with various arylboronic acids.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the regioselective Suzuki coupling of this compound.

Suzuki Coupling Experimental Workflow

Conclusion

The described protocol provides a reliable and regioselective method for the synthesis of 5-aryl-2-bromonicotinaldehydes via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The high yields and tolerance for various functional groups make this procedure a valuable tool for medicinal chemists and researchers in drug development. The resulting products can be further functionalized at the remaining bromine position, offering a versatile platform for the creation of diverse molecular scaffolds.

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2,5-Dibromonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] For drug development and materials science, the synthesis of functionalized pyridine derivatives is of significant interest. 2,5-Dibromonicotinaldehyde is a versatile building block, featuring two reactive bromine sites and an aldehyde group, which can be challenging due to its electronic properties and potential to coordinate with the catalyst.

This document provides detailed application notes and representative protocols for the palladium-catalyzed Suzuki coupling of this compound with various arylboronic acids. The protocols are based on established methodologies for structurally similar substrates, such as 2,5-dibromo-3-(trifluoromethyl)pyridine and substituted dibromothiophenes, offering a robust starting point for reaction optimization.[1][2]

Reaction Overview & Selectivity

The Suzuki coupling of this compound can be controlled to achieve either mono- or diarylation by adjusting the stoichiometry of the boronic acid. The C5-Br bond is generally more reactive towards oxidative addition than the C2-Br bond due to the electronic influence of the pyridine nitrogen and the aldehyde group. This allows for selective mono-arylation at the 5-position. Diarylation can be achieved by using an excess of the boronic acid.

Palladium Catalyst Systems: A Comparative Overview

The choice of palladium catalyst and ligand is critical for achieving high yields and selectivity. For challenging substrates like this compound, catalyst systems with bulky, electron-rich phosphine ligands are often preferred. Below is a summary of commonly used palladium catalyst systems and their general performance in similar cross-coupling reactions.

| Catalyst System | Ligand | Key Advantages | Typical Yields (Analogous Substrates) |

| Pd(PPh₃)₄ | Triphenylphosphine | Commercially available, easy to handle. | Moderate to good[3] |

| Pd(dppf)Cl₂ | 1,1'-Bis(diphenylphosphino)ferrocene | High stability, effective for a broad range of substrates. | Good to excellent |

| Pd(OAc)₂ / SPhos | SPhos | High activity for challenging substrates, including aryl chlorides. | Excellent |

| Pd₂(dba)₃ / XPhos | XPhos | Very active catalyst system, good for sterically hindered substrates. | Excellent |

Experimental Protocols

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/SPhos)

-

Base (e.g., K₃PO₄ or K₂CO₃)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

-

Degassed water

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

-

Argon or Nitrogen gas supply

Protocol 1: Selective Mono-arylation of this compound

This protocol aims to selectively substitute the bromine at the 5-position.

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and K₃PO₄ (2.0 equiv.).

-

Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).[3]

-

Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

-

Add anhydrous 1,4-dioxane (to make a ~0.1 M solution) and degassed water (typically 10-20% of the solvent volume) via syringe.[3]

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Diarylation of this compound

This protocol is for the substitution of both bromine atoms.

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (2.5 equiv.), and K₃PO₄ (4.0 equiv.).[1]

-

Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (6 mol%).[1]

-

Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

-

Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.[1]

-

Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material and mono-arylated intermediate are consumed.

-

Follow the workup and purification procedure as described in Protocol 1.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Caption: General experimental workflow for the Suzuki coupling reaction.

References

- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Sonogashira Coupling with 2,5-Dibromonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt, is conducted under mild conditions, tolerates a wide variety of functional groups, and has been extensively applied in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[2][3]

2,5-Dibromonicotinaldehyde is a valuable building block in medicinal chemistry due to the presence of two reactive bromine atoms and an aldehyde functional group on a pyridine ring. The electron-deficient nature of the pyridine ring, further enhanced by the aldehyde group, makes this substrate particularly susceptible to nucleophilic substitution and cross-coupling reactions.[4] The Sonogashira coupling of this compound with various terminal alkynes provides a direct route to a diverse range of substituted nicotinal-dehyde derivatives, which are key intermediates in the synthesis of biologically active compounds.

This document provides a detailed guide to performing the Sonogashira coupling reaction with this compound, including a step-by-step experimental protocol, a summary of reaction parameters, and a discussion on achieving regioselectivity.

Reaction Principle

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The generally accepted mechanism consists of two interconnected cycles: a palladium cycle and a copper cycle.

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound).

-

Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide.

-

Transmetalation: The copper acetylide then transfers the alkyne group to the palladium complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.

Data Presentation: Typical Sonogashira Coupling Parameters

The following table summarizes typical reaction conditions for the Sonogashira coupling of aryl bromides. These parameters can be used as a starting point for the optimization of the reaction with this compound.

| Parameter | Typical Range/Conditions | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂/ligand | Catalyst choice can influence reaction rate and selectivity. |

| Catalyst Loading | 1-5 mol% | Lower loadings may be possible with highly active catalysts. |

| Copper(I) Co-catalyst | CuI | Typically used in slight excess relative to the palladium catalyst. |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA), Cs₂CO₃, K₂CO₃ | An amine base is commonly used to neutralize the HX formed. |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene, Acetonitrile | The choice of solvent can affect solubility and reaction rate. |

| Temperature | Room Temperature to 80 °C | Higher temperatures may be required for less reactive substrates. |

| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. |

Experimental Protocol: Monosubstitution of this compound

This protocol describes a general procedure for the selective mono-alkynylation of this compound. Achieving selectivity for mono- versus di-substitution is a key challenge. Generally, using a slight excess of the dibromo-substrate relative to the alkyne and carefully controlling the reaction time can favor monosubstitution. The bromine at the 5-position is generally more reactive towards oxidative addition than the bromine at the 2-position due to electronic effects.

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating plate

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.06 eq).

-

Solvent and Reagent Addition: Add anhydrous THF to the flask, followed by the terminal alkyne (0.9 eq) and triethylamine (2.5 eq). The use of a slight excess of the dibromo-compound helps to minimize the formation of the disubstituted product.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

-

Work-up: Once the starting material is consumed (or a significant amount of the desired mono-substituted product is formed as judged by TLC/LC-MS), quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired mono-alkynylated product.

-

Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Mandatory Visualizations

Sonogashira Coupling Catalytic Cycle

References

Application Notes and Protocols for the Synthesis of Bipyridine Ligands Using 2,5-Dibromonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of bipyridine ligands utilizing 2,5-Dibromonicotinaldehyde as a key starting material. The methodologies focus on palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Stille couplings, which are robust and versatile methods for the formation of C-C bonds between aromatic rings. Additionally, the potential application of the synthesized bipyridine ligands in cancer therapy is discussed, with a focus on their role as metal chelators that can induce apoptosis through specific signaling pathways.

Synthetic Application: Bipyridine Ligand Synthesis

Bipyridine ligands are of significant interest in medicinal chemistry and drug development due to their ability to chelate metal ions, which can be leveraged for therapeutic or diagnostic purposes. The aldehyde functionality on the synthesized bipyridine can serve as a versatile handle for further chemical modifications, such as the introduction of pharmacophores or linking to other molecules.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a 5-bromo-2,2'-bipyridine-5'-carbaldehyde via a selective, palladium-catalyzed Suzuki-Miyaura coupling reaction between this compound and a suitable pyridineboronic acid derivative. The reactivity difference between the two bromine atoms on the pyridine ring allows for a selective mono-coupling.

Experimental Workflow:

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Materials:

-

This compound

-

Pyridine-2-boronic acid or its pinacol ester

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous Solvent (e.g., Toluene, 1,4-Dioxane, DMF)

-

Water (degassed)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq.), pyridine-2-boronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

-

Add the palladium catalyst (2-5 mol%).

-

Seal the flask with a septum and purge with an inert gas for 15-20 minutes.

-

Add the degassed organic solvent and water (typically in a 3:1 to 5:1 ratio).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, CH₂Cl₂).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-